

DL-Cystathionine Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *DL-Cystathionine dihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DL-Cystathionine dihydrochloride**, a crucial intermediate in sulfur metabolism. This document consolidates essential physicochemical data, details its role in the transsulfuration pathway, and offers comprehensive experimental protocols for its use in research settings.

Core Physicochemical Data

DL-Cystathionine is an intermediate in the biosynthesis of the amino acid cysteine.^[1] The dihydrochloride salt is a common form used in research due to its stability and solubility.

Parameter	Value	Reference
Compound Name	DL-Cystathionine dihydrochloride	[1][2]
Synonyms	DL-Allocystathionine dihydrochloride, S-(2-amino-2-carboxyethyl)-homocysteine, dihydrochloride	[2]
CAS Number	535-34-2 (for DL-Cystathionine)	[3][4][5]
Molecular Formula	C ₇ H ₁₄ N ₂ O ₄ S · 2HCl	[2]
Molecular Weight	295.18 g/mol	[1]
Appearance	White to off-white solid	[5]
Solubility	Soluble in aqueous acid and slightly soluble in water.[5] Soluble in PBS (pH 7.2) at 0.25 mg/mL.[2] For L-Cystathionine, solubility in water is reported as 40 mg/mL (pH adjusted to 2 with 1 M HCl) and 25 mg/mL (pH adjusted to 10 with NaOH).[6]	
Storage	Store at -20°C for long-term stability (≥ 4 years).[2]	

The Transsulfuration Pathway: The Biological Context of Cystathionine

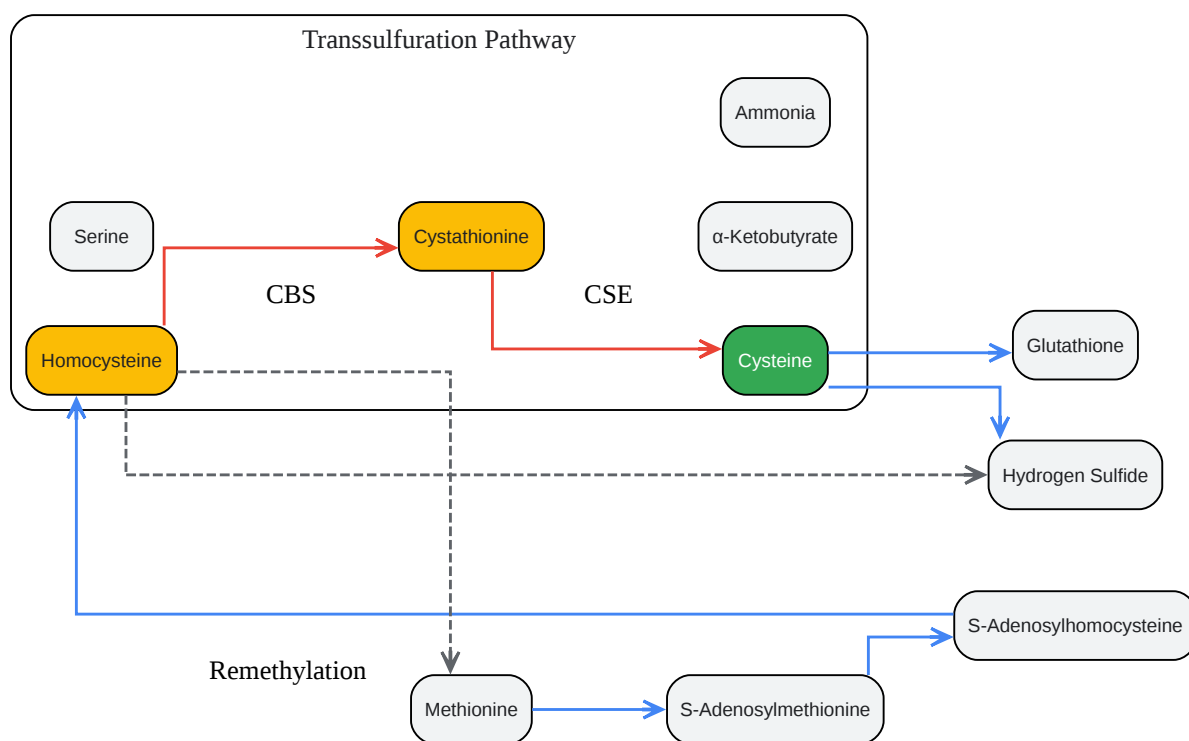
DL-Cystathionine is a central molecule in the transsulfuration pathway, a metabolic route that interconverts homocysteine and cysteine.[7][8] This pathway is critical for regulating sulfur balance, synthesizing cysteine for glutathione production, and generating the gaseous signaling molecule hydrogen sulfide (H₂S).[5][8]

The pathway involves two key enzymatic steps:

- Cystathionine β -synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[5][9]
- Cystathionine γ -lyase (CSE or CTH): This enzyme cleaves cystathionine to produce cysteine, α -ketobutyrate, and ammonia.[10]

The regulation of these enzymes is crucial for maintaining cellular homeostasis, and dysregulation is associated with various diseases, including homocystinuria.[1][9]

Diagram of the Transsulfuration Pathway



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Caption: The transsulfuration pathway illustrating the conversion of homocysteine to cysteine via cystathionine.

Experimental Protocols

This section provides detailed methodologies for common experiments involving **DL-Cystathionine dihydrochloride**.

Preparation of DL-Cystathionine Dihydrochloride Solutions

Objective: To prepare stock and working solutions for in vitro and in vivo experiments.

Materials:

- **DL-Cystathionine dihydrochloride**
- Phosphate-buffered saline (PBS), pH 7.2
- Dimethyl sulfoxide (DMSO)
- Corn oil
- 0.5% Carboxymethylcellulose sodium (CMC-Na) solution
- Sterile, deionized water (ddH₂O)

Procedure for Aqueous Solutions:

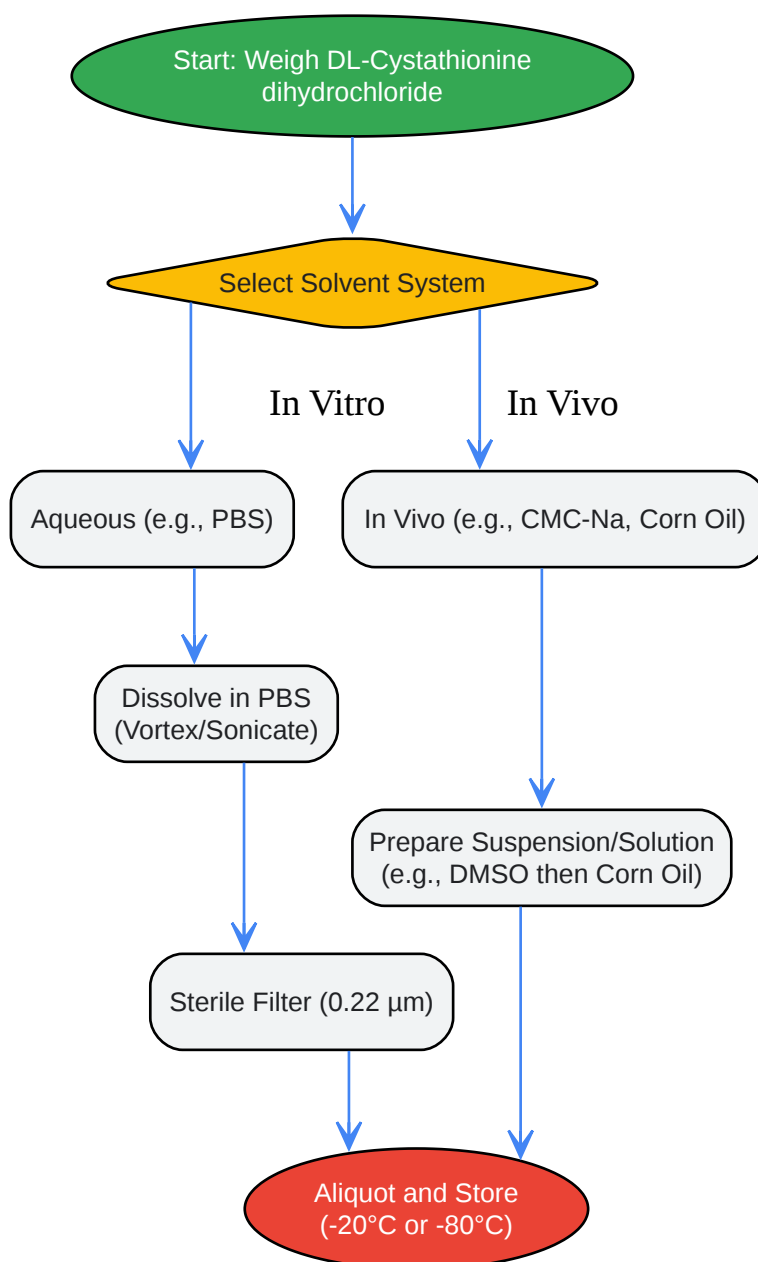
- For a PBS solution, weigh the desired amount of **DL-Cystathionine dihydrochloride**.
- Add the appropriate volume of PBS (pH 7.2) to achieve the target concentration (e.g., 0.25 mg/mL).^[2]
- Vortex or sonicate briefly to ensure complete dissolution.
- Sterile filter the solution using a 0.22 µm filter for cell culture experiments.

Procedure for In Vivo Formulations:

- Suspension in CMC-Na:
 - Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of ddH₂O.
 - Add the required amount of **DL-Cystathionine dihydrochloride** to the 0.5% CMC-Na solution to achieve the final desired concentration.
 - Vortex thoroughly to create a uniform suspension suitable for oral administration.[\[4\]](#)
- DMSO/Corn Oil Formulation (for injection):
 - Prepare a stock solution of **DL-Cystathionine dihydrochloride** in DMSO (e.g., 25 mg/mL).
 - For a 10:90 DMSO:Corne oil formulation, add 100 µL of the DMSO stock solution to 900 µL of corne oil.
 - Mix well to obtain a clear solution or a fine suspension.[\[4\]](#)

Note: Always test the solubility of a small amount of the compound in the chosen solvent before preparing a large batch. For long-term storage, aliquot stock solutions and store at -80°C for up to 6 months.[\[6\]](#)

Workflow for Solution Preparation



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Caption: A generalized workflow for the preparation of **DL-Cystathionine dihydrochloride** solutions.

Cystathionine β -Synthase (CBS) Activity Assay

Objective: To measure the activity of CBS, the enzyme that produces cystathionine.

Principle: Several assay types are available. A common fluorometric assay measures the production of hydrogen sulfide (H_2S), a side-product of CBS activity when using cysteine and homocysteine as substrates. The H_2S reacts with a non-fluorescent probe to yield a highly fluorescent product.^{[11][12]} A colorimetric coupled enzyme assay can also be used, where cystathionine produced by CBS is converted to cysteine by CSE, and the resulting cysteine is detected with ninhydrin.^[13]

Materials (Fluorometric Assay Example):

- Cell or tissue lysate containing CBS
- CBS Assay Buffer
- Fluorescent Probe (e.g., Azido-based probe)
- L-Homocysteine
- L-Cysteine
- Fluorescence microplate reader (Ex/Em = 368/460 nm)

Procedure (General Steps):

- Prepare samples (cell or tissue homogenates) in assay buffer.
- Add the assay components (buffer, probe, substrates) to the wells of a microplate.
- Initiate the reaction by adding the sample lysate to the wells.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals.
- Calculate the CBS activity based on the rate of increase in fluorescence, compared to a standard curve.

Note: Commercially available kits, such as those from Abcam (ab241043) or MyBioSource (MBS846928), provide optimized reagents and detailed protocols.^{[11][12]}

Cystathionine γ -Lyase (CSE) Activity Assay

Objective: To measure the activity of CSE, the enzyme that cleaves cystathionine.

Principle: A common method involves measuring the production of cysteine from cystathionine. The newly formed cysteine can be quantified using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with sulfhydryl groups to produce a yellow-colored product (2-nitro-5-thiobenzoate) that can be measured spectrophotometrically at 412 nm.^[14]

Materials:

- Purified CSE or lysate containing CSE
- Borate buffer (e.g., 40 mM, pH 8.2)
- L-Cystathionine (substrate)
- Pyridoxal 5'-phosphate (PLP, cofactor)
- DTNB solution

Procedure:

- Prepare a reaction mixture containing borate buffer, PLP, DTNB, and the enzyme sample in a microplate well.
- Initiate the reaction by adding L-Cystathionine (e.g., to a final concentration of 1 mM).
- Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).^[14]
- Measure the absorbance at 412 nm using a spectrophotometer.
- Calculate the CSE activity based on the rate of change in absorbance, using the molar extinction coefficient of 2-nitro-5-thiobenzoate.

This guide provides foundational information and protocols for researchers working with **DL-Cystathionine dihydrochloride**. For specific applications, further optimization of these protocols may be necessary.

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